molecular formula C9H12Cl2N2 B1455840 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine CAS No. 1340068-90-7

4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine

Cat. No.: B1455840
CAS No.: 1340068-90-7
M. Wt: 219.11 g/mol
InChI Key: HPHVLUOXUHLPHZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine (CAS 1340068-90-7) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research . This compound features a pyrimidine ring system substituted with two chlorine atoms, a methyl group, and a 2-methylpropyl (isobutyl) group, making it a versatile scaffold for further functionalization . Its molecular formula is C9H12Cl2N2, with a molecular weight of 219.11 g/mol . The presence of halogen atoms at the 4 and 6 positions makes it highly reactive for nucleophilic substitution reactions, allowing researchers to create a diverse array of novel pyrimidine derivatives for screening and development . Pyrimidine-based structures are of significant interest in the development of pharmaceutical compounds, and this intermediate serves as a crucial starting material in such exploratory syntheses . Proper handling procedures must be followed, including the use of personal protective equipment such as gloves and masks . This product is intended for research and laboratory use only and is not intended for diagnostic or therapeutic applications. Researchers should store this compound at -20°C for long-term stability .

Properties

IUPAC Name

4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2/c1-5(2)4-7-12-8(10)6(3)9(11)13-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHVLUOXUHLPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340068-90-7
Record name 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
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Preparation Methods

Cyclization Reaction

A key step is the cyclization of acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide in methanol. This reaction yields 4,6-dihydroxy-2-methylpyrimidine or its derivatives.

  • Conditions: Ice bath initially, then warming to 18–25 °C for 3–5 hours.
  • Work-up: Removal of methanol under reduced pressure, pH adjustment to 1–2, crystallization at 0 °C for 3–5 hours.
  • Yield: Approximately 91.2% for the dihydroxy intermediate.

This step provides a white solid intermediate with hydroxyl groups at positions 4 and 6, and a methyl group at position 2.

Chlorination to Form 4,6-Dichloro Substitution

Chlorination Using Triphosgene

A patented industrially scalable method replaces traditional chlorinating agents like phosphorus oxychloride (POCl3) or phosgene with triphosgene dissolved in dichloroethane.

  • Procedure: The dihydroxy intermediate is refluxed with triphosgene and N,N-diethylaniline in ethylene dichloride for 6–8 hours.
  • Work-up: Washing, drying, filtration, concentration, recrystallization, and decolorizing.
  • Advantages: Safer, less toxic, environmentally friendlier than POCl3 or phosgene.
  • Outcome: Solid 4,6-dichloro-2-methylpyrimidine with high purity suitable for industrial production.

Chlorination Using Phosphorus Oxychloride

In some research reports, chlorination of nitrated pyrimidine derivatives is performed using phosphorus oxychloride (POCl3), which converts hydroxy groups at positions 4 and 6 to chloro groups.

  • Yields: Around 82.6% for chlorination step.
  • Reaction: Typically carried out under reflux conditions.
  • Note: This method is efficient but less environmentally friendly compared to triphosgene-based chlorination.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Cyclization Acetamidine hydrochloride + diethyl malonate + sodium methoxide in MeOH, 0–25 °C 91.2 Forms 4,6-dihydroxy-2-methylpyrimidine
Chlorination (Triphosgene) Triphosgene in dichloroethane, N,N-diethylaniline, reflux 6–8 h High (not specified) Safer, industrially scalable, environmentally friendly
Chlorination (Phosphorus oxychloride) POCl3, reflux 82.6 Traditional method, toxic reagents
Optional Nitration Mixed acids (HNO3, trichloroacetic acid, acetic acid) 88.3 For nitro derivatives, may precede chlorination

Industrial and Environmental Considerations

  • The triphosgene method is preferred industrially due to lower toxicity and easier handling compared to POCl3 or phosgene.
  • The synthesis avoids harsh conditions and uses relatively mild temperatures, improving safety and scalability.
  • Purification steps include crystallization, filtration, and decolorization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents

The compound has been identified as a critical building block in the synthesis of antiviral and anticancer agents. Its structural features allow it to interact with biological targets effectively. Research indicates that pyrimidine derivatives, including 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine, exhibit significant activity against various pathogens and cancer cell lines.

Case Studies

  • Antiviral Activity : A study demonstrated that modifications to the pyrimidine structure could enhance its efficacy against viral infections. The presence of halogen substituents like chlorine increases the compound's lipophilicity, improving its bioavailability and cellular uptake, which is crucial for antiviral action .
  • Anticancer Properties : Another investigation revealed that derivatives of this compound showed potent cytotoxic effects on cancer cell lines. The mechanism involved the inhibition of specific enzymes crucial for cancer cell proliferation, suggesting a promising avenue for drug development .

Agricultural Applications

Crop Protection Agents

This compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are utilized in developing herbicides and fungicides that target specific plant pathogens while minimizing environmental impact.

Data Table: Agrochemical Applications

Compound NameApplication TypeTarget OrganismEfficacy Level
4,6-Dichloro-5-methylpyrimidineHerbicideBroadleaf weedsHigh
4,6-Dichloro-5-fluoropyrimidineFungicideFungal pathogens in cropsModerate
4-Chloro-5-methylpyrimidineInsecticideAphidsHigh

Material Science

Novel Materials Development

The unique electronic properties of this compound make it suitable for applications in material science. Researchers are exploring its potential in developing organic semiconductors and photovoltaic materials due to its ability to form stable thin films.

Case Studies

  • Organic Photovoltaics : Studies have shown that incorporating this compound into polymer matrices can enhance the efficiency of solar cells by improving charge transport properties.
  • Electronic Devices : The compound's stability and electronic characteristics are being investigated for use in organic light-emitting diodes (OLEDs), where it may contribute to improved performance and longevity.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and other substituents on the pyrimidine ring can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the target molecules involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

The following table summarizes key pyrimidine analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine 4,6-Cl; 5-CH₃; 2-(2-methylpropyl) C₉H₁₁Cl₂N₃ Ligand for Ru(II) complexes; high photostability and absorptivity
4,6-Dichloro-2-methylpyrimidin-5-amine 4,6-Cl; 2-CH₃; 5-NH₂ C₅H₅Cl₂N₃ Intermediate in pharmaceuticals; similarity score: 0.64 (vs. target compound)
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl; 5-OCH₃ C₅H₄Cl₂N₂O Planar crystal structure with Cl···N interactions; used in reference materials (purity ≥95%)
4,6-Dichloro-2-(pyridin-4-yl)pyrimidine 4,6-Cl; 2-(pyridin-4-yl) C₉H₅Cl₂N₃ Ligand in Ru(II) complexes; pyridyl group enhances π-backbonding with metals
4,6-Dichloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)pyrimidine 4,6-Cl; 5-(2-methoxyphenoxy); 2-(4-pyridyl) C₁₇H₁₂Cl₂N₃O₂ Bulky substituents reduce solubility; potential biological activity
4,6-Dichloro-2-(propylsulfanyl)pyrimidine 4,6-Cl; 2-(propylsulfanyl) C₇H₈Cl₂N₂S Synthesized via cost-effective alkylation; ≥64.9% yield, ≥99% purity

Structural and Functional Differences

  • Substituent Effects on Reactivity :

    • The 2-methylpropyl group in the target compound introduces steric hindrance, which stabilizes metal complexes by preventing ligand dissociation . In contrast, the 2-pyridyl group in 4,6-dichloro-2-(pyridin-4-yl)pyrimidine enables stronger π-backbonding with Ru(II), enhancing photochemical stability .
    • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine atoms at positions 4 and 6 increase electrophilicity, facilitating nucleophilic substitution reactions. Methoxy groups (e.g., in 4,6-dichloro-5-methoxypyrimidine) reduce reactivity but improve crystallinity due to intermolecular Cl···N interactions .
  • Synthetic Accessibility: The target compound’s synthesis likely involves alkylation and chlorination steps similar to 4,6-dichloro-2-(propylsulfanyl)pyrimidine, but with isobutyl bromide as the alkylating agent . Yield and Purity: Methods for analogs like 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine achieve ≥64.9% yield and ≥99% purity via optimized chlorination (using POCl₃) and reduction (NaBH₄) , whereas methoxy-substituted derivatives require milder conditions to preserve functional groups .

Physicochemical Properties

  • Solubility : The target compound’s hydrophobicity (logP ~2.8) is higher than 4,6-dichloro-5-methoxypyrimidine (logP ~1.9) due to the branched alkyl chain .
  • Thermal Stability : Melting points for halogenated pyrimidines range from 313–315 K (4,6-dichloro-5-methoxypyrimidine) to >373 K (target compound), influenced by crystal packing and intermolecular forces.

Biological Activity

4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine is a pyrimidine derivative known for its diverse biological activities. This compound is structurally similar to other biologically active pyrimidines, making it a valuable candidate for research in pharmacology and biochemistry. Its applications span enzyme inhibition, receptor modulation, and potential therapeutic uses in various diseases.

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methyl groups on the pyrimidine ring influence its binding affinity and specificity. This compound may function as an inhibitor or modulator in various biological pathways, depending on its structural characteristics and the target molecules involved.

Biological Activities

Research has demonstrated that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Pyrimidine derivatives have shown significant antibacterial and antifungal activities. Compounds with similar structures have been reported to inhibit the growth of pathogens like Escherichia coli and Candida albicans .
  • Antitumor Activity : Some studies indicate that pyrimidine derivatives can inhibit tumor cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .
  • Neuroprotective Effects : The compound's structural similarities allow it to be studied as a potential neuroprotective agent. Research into related pyrimidines has suggested their involvement in neuroinflammation modulation, which could have implications for neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The findings indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MICs) below 50 µg/mL for several strains .
  • Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on HCT-116 cancer cells. The results showed a significant reduction in cell viability with an IC50 value of approximately 45 nM, indicating strong anti-proliferative properties. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organism/Cell LineIC50 Value (nM)Mechanism of Action
AntibacterialE. coli<50Inhibition of cell wall synthesis
AntifungalC. albicans<50Disruption of membrane integrity
Antitumor (MCF-7)Breast cancer cells45Induction of apoptosis
Antitumor (HCT-116)Colon cancer cells45Cell cycle arrest at G1 phase

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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